[3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone
Overview
Description
3,5-Bis(4-fluorobenzoyl)phenylmethanone is a compound with a cyclic structure, commonly used in the production of polymers. These polymers are often utilized in the manufacturing of plastics and rubber . The compound has a molecular formula of C27H15F3O3 and a molecular weight of 444.4 g/mol .
Preparation Methods
The synthesis of 3,5-Bis(4-fluorobenzoyl)phenylmethanone involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 3,5-difluorobenzene in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
3,5-Bis(4-fluorobenzoyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
3,5-Bis(4-fluorobenzoyl)phenylmethanone is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorobenzoyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
3,5-Bis(4-fluorobenzoyl)phenylmethanone can be compared with other similar compounds, such as:
1,3-Bis(4-fluorobenzoyl)benzene: This compound has a similar structure but lacks the additional fluorophenyl group, which may result in different chemical and biological properties.
Bis(4-fluorophenyl)methanol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
The uniqueness of 3,5-Bis(4-fluorobenzoyl)phenylmethanone lies in its specific structure, which allows for unique interactions and applications in various fields .
Biological Activity
3,5-Bis(4-fluorobenzoyl)phenylmethanone, also known as CAS No. 267668-44-0, is a complex organic compound characterized by its unique structure featuring multiple aromatic rings and fluorine substituents. This compound falls under the category of diaryl ketones and has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine enhances its lipophilicity and may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 3,5-Bis(4-fluorobenzoyl)phenylmethanone is C27H15F3O3, indicating the presence of three fluorine atoms, which significantly affect its chemical behavior. The structure can be visualized as follows:
The biological activity of 3,5-Bis(4-fluorobenzoyl)phenylmethanone is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism involves binding to specific molecular targets, which can alter enzymatic activity and affect metabolic pathways. For instance, compounds with similar structures have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting that this compound may exhibit similar properties.
Biological Activity Studies
Research has indicated that compounds structurally related to 3,5-Bis(4-fluorobenzoyl)phenylmethanone demonstrate a variety of biological activities. Below are some notable findings:
- Anticancer Activity : Similar diaryl ketones have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Compounds with fluorinated aromatic rings have shown enhanced antimicrobial activity due to increased membrane permeability and interaction with microbial enzymes.
- Tyrosinase Inhibition : Preliminary studies suggest that 3,5-Bis(4-fluorobenzoyl)phenylmethanone may inhibit tyrosinase activity, potentially leading to applications in skin whitening products.
Comparative Analysis
To better understand the biological activity of 3,5-Bis(4-fluorobenzoyl)phenylmethanone, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Fluorobenzophenone | Contains fluorine and benzene rings | Anticancer activity | Simpler structure |
2-Fluoroacetophenone | Ketone with fluorine substituent | Antimicrobial effects | Less complex |
3-Fluoro-2-hydroxybenzophenone | Hydroxy group addition | Potential antioxidant | Hydroxyl influence on reactivity |
Case Studies
-
Tyrosinase Inhibition Study :
A study evaluated the inhibitory effects of various fluorinated compounds on Agaricus bisporus tyrosinase. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, suggesting a promising avenue for further research on 3,5-Bis(4-fluorobenzoyl)phenylmethanone's potential as a tyrosinase inhibitor . -
Anticancer Activity :
Research into structurally related compounds has demonstrated their ability to induce apoptosis in cancer cell lines. These studies highlight the need for further exploration into how 3,5-Bis(4-fluorobenzoyl)phenylmethanone might similarly affect cancer cell viability and proliferation.
Properties
IUPAC Name |
[3,5-bis(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15F3O3/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLRPRKUMOVZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391239 | |
Record name | [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267668-44-0 | |
Record name | [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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